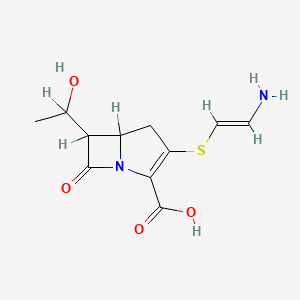

Olivanic acid

説明

Olivanic acid, also known as 3-[(2-Aminoethenyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, is a chemical compound with the formula C11H14N2O4S . It has a molecular weight of 270.3 .

Synthesis Analysis

The total synthesis of the 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate system, a key component of olivanic acid, has been achieved . This synthesis involves the use of 4-Allylazetidin-2-one, prepared from penta-1,4-diene and chlorosulphonyl isocyanate, and an intramolecular Wittig reaction to construct the 2,3-double bond . Further synthesis of some C(6)-substituted 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates related to the olivanic acids were prepared from the phosphorane .

Chemical Reactions Analysis

Olivanic acid analogues have been found to undergo halogenation and sulphenylation reactions . These reactions lead selectively to cis-carbapenem precursors and allow for the stereospecific synthesis of (±)-6-epithienamycin . Additionally, olivanic acids react with hypobromous acid to afford a C-3 thiol, which undergoes alkylation reactions and addition to propiolates .

科学的研究の応用

Antibacterial Activity and Optimization

A significant application of olivanic acid is its antibacterial activity. A study by Singh and Tripathi (2008) investigated a novel form of olivanic acid produced by Streptomyces olivaceus MTCC 6820. This strain, isolated from soil samples, exhibited broad-spectrum antibacterial properties. The production of olivanic acid was optimized using statistical methods like Plackett-Burman design (PBD) and response surface methodology (RSM), enhancing antibiotic production nearly 8 times compared to the normal production medium. This optimization process is crucial for maximizing the yield of olivanic acid, making it more feasible for practical applications in combating bacterial infections (Singh & Tripathi, 2008).

Enzyme Induction in Plant Defense

Olivanic acid's role extends beyond its antibacterial properties. It has been found to induce enzyme production related to plant defense mechanisms. In a study on rice (Oryza sativa L.), exogenously applied jasmonic acid, a substance related to olivanic acids, was shown to induce new proteins in both leaf and stem tissues, contributing to the plant's self-defense mechanism. These proteins, including a novel proteinase inhibitor and a pathogenesis-related protein, suggest that compounds like olivanic acid can play a role in enhancing plant resilience against pathogens and pests (Rakwal & Komatsu, 2000).

Biorefinery and Biochemical Production

The versatility of olivanic acid is further demonstrated in its application in biorefinery concepts. For instance, integrated production of cellulosic bioethanol and succinic acid from industrial hemp in a biorefinery setup has been explored, highlighting the potential for olivanic acid derivatives in sustainable biochemical production processes. This approach not only emphasizes the bioconversion of agricultural waste into valuable biochemicals but also aligns with the goals of green chemistry and sustainability (Kuglarz et al., 2016).

Glycan Labeling and Analysis

In analytical chemistry, olivanic acid derivatives have been utilized in glycan labeling strategies, aiding in the identification and quantification of oligosaccharides from biological sources. Such applications are crucial for advancing research in glycomics and understanding the complex roles of glycans in biological systems (Ruhaak et al., 2010).

Nucleic Acid Research

Olivanic acid derivatives have also found applications in nucleic acid research, particularly in the synthesis of oligonucleotides. The use of controlled pore glass resins containing activators, such as those derived from olivanic acid, has improved the efficiency of chain elongation in oligonucleotide synthesis, highlighting the compound's role in facilitating genetic research and molecular biology applications (Miyazaki et al., 2022).

作用機序

Olivanic acids possess a “carbapenem backbone” and act as broad-spectrum β-lactams . They are relatively resistant to hydrolysis by most β-lactamases, and in some cases, act as “slow substrates” or inhibitors of β-lactamases . This ability to inhibit β-lactamases serves as a major rationale for the use of this class of β-lactams .

将来の方向性

The development of new antibiotics, including those based on olivanic acid and other β-lactams, is a critical area of research . The emergence of multidrug-resistant pathogens poses a serious threat to the clinical utility of these drugs . Therefore, continued development of these versatile and potent compounds is essential .

特性

IUPAC Name |

3-[(E)-2-aminoethenyl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h2-3,5-6,8,14H,4,12H2,1H3,(H,16,17)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTVKHFILHLXJF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)S/C=C/N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64761-66-6 | |

| Record name | Olivanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064761666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

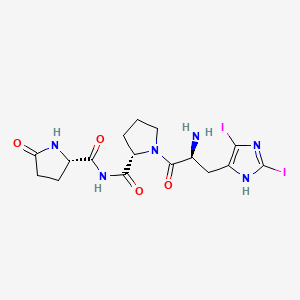

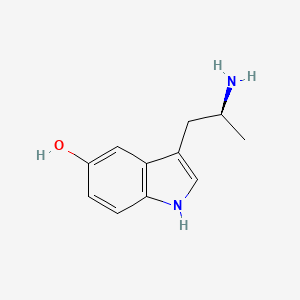

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3,4-triol](/img/structure/B1234300.png)

![(2S,3R)-2-(Dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B1234307.png)

![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)

![4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1234313.png)

![4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234315.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B1234320.png)

![N-[[5-(2-chloro-4-nitro-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1234321.png)

![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)